Leuprorelin acetate is derived from natural gonadotropin-releasing hormone but has been modified to enhance its potency and half-life. Its chemical name is 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide acetate, with a CAS number of 74381-53-6. It falls under the category of peptide drugs and is primarily used in clinical settings for hormone modulation.
The synthesis of leuprorelin acetate typically involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into a peptide chain.
This method allows for high yields and purity while minimizing environmental impact during production .
Leuprorelin acetate consists of a nonapeptide structure, which is characterized by nine amino acids linked together by peptide bonds.
Leuprorelin acetate participates in several chemical reactions primarily related to its synthesis and degradation.
These reactions are critical for maintaining the integrity and functionality of leuprorelin acetate.
Leuprorelin acetate functions as an agonist of gonadotropin-releasing hormone receptors located in the pituitary gland.
Leuprorelin acetate exhibits distinct physical and chemical properties that influence its therapeutic use.
Leuprorelin acetate has several significant applications in medicine:
Solid-phase peptide synthesis (SPPS) is the primary method for producing leuprorelin acetate due to its efficiency in assembling complex peptide chains. The process involves sequential addition of amino acids to a resin-bound chain, with each step requiring precise deprotection and coupling reactions. Optimization focuses on resin selection, coupling agents, and reaction kinetics to maximize yield and purity. Wang resin and 2-chlorotrityl chloride resin are predominantly used for their high loading capacity (0.3–1.5 mmol/g) and compatibility with Fmoc/t-Bu strategies [10]. Key challenges include minimizing epimerization at chiral centers (particularly D-Leu⁶) and suppressing deletion sequences. Studies show that coupling agents like HOBt/DIC reduce racemization to <0.5% compared to carbodiimide-based methods, while microwave-assisted synthesis at 45°C improves coupling efficiency to 99% per cycle [10].
Table 1: SPPS Optimization Parameters for Leuprorelin Acetate
Parameter | Standard Approach | Optimized Approach | Impact on Purity/Yield |
---|---|---|---|
Resin Type | Wang Resin | 2-Chlorotrityl Chloride | ↑ Yield (92% → 96%) |
Coupling Agent | DIC/HOBt | Oxyma Pure/DIC | ↓ Epimerization (0.8% → 0.2%) |
Temperature Control | Room Temperature | Microwave (45°C) | ↑ Coupling Efficiency (95% → 99%) |
Deprotection | 20% Piperidine/DMF | 0.1M DBU in DMF | ↓ Side Products |
Liquid-phase synthesis addresses SPPS limitations for industrial-scale production of leuprorelin acetate. This method employs fragment condensation to assemble protected segments (e.g., pGlu-His-Trp-Ser and Tyr-D-Leu-Leu-Arg-Pro-NHEt), followed by global deprotection. A key innovation is the use of soluble polymeric supports like polyethylene glycol (PEG), which facilitate intermediate purification via precipitation while maintaining reaction homogeneity [8]. Industrial processes prioritize cost-effective solvents (e.g., replacing DMF with tert-amyl alcohol) and continuous flow reactors to accelerate the synthesis. Recent advances achieve a 38.6% overall yield through optimized fragment coupling using methanesulfonic acid/ethane-1,2-dithiol for side-chain deprotection, significantly reducing cycle time compared to SPPS [8] [10].
Crude leuprorelin acetate contains impurities (<15%) including truncated sequences, desamido products, and epimers. Industrial purification relies on preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA)/acetonitrile gradients. Critical parameters include:
Table 2: Purification Performance of Different Chromatographic Systems
Method | Purity (%) | Recovery (%) | Key Advantage |
---|---|---|---|
TFA/Acetonitrile HPLC | 99.7 | 85 | Minimal peak tailing |
Phosphate Buffer HPLC | 98.2 | 78 | Avoids TFA residues |
Acetic Acid/Acetonitrile | 97.5 | 70 | Direct acetate salt formation |
Protecting group selection critically influences leuprorelin acetate synthesis efficiency:
Table 3: Protecting Group Strategies for Key Amino Acids in Leuprorelin
Amino Acid Position | Group | Protection Strategy | Cleavage Conditions | Steric Impact |
---|---|---|---|---|
His² | Imidazole | Trt or Boc | 1% TFA/DCM or TFA | Moderate |
Ser⁴ | Hydroxyl | t-Bu | TFA | Low |
Tyr⁵ | Hydroxyl | t-Bu | TFA | Low |
Arg⁸ | Guanidino | Pbf or Pmc | TFA | High |
Amino Acid Quality Control: Impurities in D-Leu⁶ (>0.1% L-enantiomer) cause epimerization, reducing bioactivity. Specifications require enantiomeric excess >99.5% verified by chiral HPLC [10]. Solvent Purity directly impacts coupling: DMF must contain <50 ppm amines to prevent Fmoc premature deprotection. Process validation involves:
Table 4: Risk Assessment of Raw Materials and Process Parameters
Parameter | Criticality | Control Strategy | Acceptable Range |
---|---|---|---|
D-Leu Enantiomeric Purity | High | Chiral HPLC | ≥99.5% ee |
Fmoc-Amino Acid Purity | High | IPC via UV at 301 nm | ≥99.0% |
Resin Loading | Medium | Pre-synthesis quantification | 0.4–0.8 mmol/g |
Coupling Temperature | Medium | Jacketed reactor control | 25±2°C |
Key Compounds Mentioned:
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6